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Compound of Interest

Compound Name: Daphnilongeranin C

Cat. No.: B033140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

asymmetric synthesis of hexacyclic Daphniphyllum alkaloids. These complex natural products

exhibit significant biological activities and present formidable challenges to synthetic chemistry.

The following sections summarize key successful asymmetric strategies, providing procedural

details for their application and quantitative data to facilitate comparison and adaptation.

Divergent Total Synthesis of (-)-Daphnilongeranin B
and (-)-Daphenylline via Phosphine-Catalyzed [3+2]
Cycloaddition
This strategy, developed by the Zhai group, enables the divergent synthesis of two distinct

hexacyclic Daphniphyllum alkaloids from a common intermediate. The key steps involve a

phosphine-catalyzed [3+2] cycloaddition to construct the core ring system, followed by a late-

stage aldol cyclization for (-)-daphnilongeranin B and a bioinspired cationic rearrangement for

(-)-daphenylline.

Experimental Protocols
Protocol 1.1: Phosphine-Catalyzed [3+2] Cycloaddition
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This protocol describes the initial key cycloaddition to form the pentacyclic core.

Reaction: To a solution of enone 1 (1.0 equiv) and tert-butyl 2-butynoate (2, 1.5 equiv) in

toluene (0.1 M) is added PBu₃ (0.2 equiv) and K₂CO₃/MeOH (0.1 equiv).

Conditions: The reaction mixture is stirred at 80 °C for 12 hours.

Work-up: The solvent is removed under reduced pressure, and the residue is purified by

silica gel column chromatography (petroleum ether/ethyl acetate = 10:1) to afford the

cycloaddition adduct 3.

Protocol 1.2: Late-Stage Aldol Cyclization for (-)-Daphnilongeranin B

This protocol details the formation of the F ring to yield (-)-daphnilongeranin B.

Reaction: To a solution of the advanced intermediate 4 (1.0 equiv) in THF (0.01 M) at -78 °C

is added LHMDS (1.2 equiv).

Conditions: The mixture is stirred at -78 °C for 1 hour.

Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted

with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous

Na₂SO₄, and concentrated. The residue is purified by preparative thin-layer chromatography

(petroleum ether/ethyl acetate = 3:1) to give (-)-daphnilongeranin B.

Protocol 1.3: Cationic Rearrangement for (-)-Daphenylline

This protocol describes the bioinspired rearrangement to form the tetrasubstituted benzene ring

of (-)-daphenylline.

Reaction: The pentacyclic ketone intermediate 5 (1.0 equiv) is dissolved in toluene (0.02 M).

Conditions: p-Toluenesulfonic acid (PTSA, 2.0 equiv) is added, and the mixture is heated to

reflux for 5 hours.

Work-up: The reaction is cooled to room temperature, quenched with saturated aqueous

NaHCO₃, and extracted with ethyl acetate. The combined organic layers are washed with

brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by
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silica gel column chromatography (petroleum ether/ethyl acetate = 5:1) to yield (-)-

daphenylline.[1]

Data Presentation
Step Product Yield (%)

Enantiomeric
Excess (ee)

Diastereomeri
c Ratio (dr)

[3+2]

Cycloaddition
Adduct 3 83 >99% N/A

Aldol Cyclization

(-)-

Daphnilongerani

n B

65 N/A N/A

Cationic

Rearrangement
(-)-Daphenylline 85 N/A N/A

Visualization
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Caption: Divergent synthesis of (-)-daphnilongeranin B and (-)-daphenylline.
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The synthesis of the yuzurimine-type alkaloid (+)-caldaphnidine J by the Xu group features

several key transformations, including a highly regioselective Pd-catalyzed hydroformylation, a

Sm(II)-mediated pinacol coupling, and a one-pot Swern oxidation/ketene dithioacetal Prins

reaction.[2][3]

Experimental Protocols
Protocol 2.1: Pd-Catalyzed Regioselective Hydroformylation

This protocol describes the introduction of a key aldehyde functionality.

Reaction: To a solution of the olefin precursor 6 (1.0 equiv) in toluene (0.1 M) are added

Pd(OAc)₂ (5 mol%), dppp (10 mol%), and formic acid (2.0 equiv).

Conditions: The mixture is stirred at 80 °C for 24 hours under a CO atmosphere (1 atm).

Work-up: The reaction mixture is cooled, filtered through a pad of Celite, and the filtrate is

concentrated. The residue is purified by silica gel column chromatography to afford the

aldehyde 7.

Protocol 2.2: Sm(II)-Mediated Intramolecular Pinacol Coupling

This protocol details the formation of a challenging 7/5 bicyclic system.

Reaction: To a solution of SmI₂ (4.0 equiv) in THF (0.05 M) at -78 °C is added a solution of

the dialdehyde precursor 8 (1.0 equiv) in THF.

Conditions: The reaction is stirred at -78 °C for 2 hours.

Work-up: The reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with

ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous

Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to

yield the diol 9.

Protocol 2.3: One-Pot Swern Oxidation/Ketene Dithioacetal Prins Reaction

This protocol describes a novel cascade reaction to construct a key intermediate.
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Reaction: To a solution of oxalyl chloride (2.0 equiv) in CH₂Cl₂ (0.2 M) at -78 °C is added

DMSO (4.0 equiv). After stirring for 15 minutes, a solution of the diol 10 (1.0 equiv) in CH₂Cl₂

is added. After another 30 minutes, triethylamine (5.0 equiv) is added.

Conditions: The reaction is stirred at -78 °C for 1 hour and then warmed to room temperature

over 2 hours.

Work-up: The reaction is quenched with water and extracted with CH₂Cl₂. The combined

organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The

residue is purified by flash chromatography to give the cyclized product 11.

Data Presentation
Step Product Yield (%)

Enantiomeric
Excess (ee)

Diastereomeri
c Ratio (dr)

Pd-Catalyzed

Hydroformylation
Aldehyde 7 75 N/A >20:1

Sm(II)-Mediated

Pinacol Coupling
Diol 9 68 N/A 4:1

Swern/Prins

Cascade
Product 11 55 N/A N/A
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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